

Apalcillin Sodium: A Comprehensive Technical Guide for Researchers

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Compound of Interest

Compound Name: *Apalcillin sodium*

CAS No.: 58795-03-2

Cat. No.: B1665125

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Apalcillin Sodium, a potent semi-synthetic penicillin, presents a significant area of interest for researchers in drug development and infectious disease. This guide offers an in-depth exploration of its core physicochemical characteristics, mechanism of action, and the requisite experimental protocols for its thorough evaluation. Designed for the discerning scientist, this document synthesizes established knowledge with actionable methodologies to empower further research and application.

Core Identity and Physicochemical Landscape

Apalcillin is a derivative of ampicillin, distinguished by a naphthyridine moiety. This structural modification enhances its antibacterial spectrum, particularly against challenging Gram-negative pathogens.^[1]

Chemical and Physical Properties

A comprehensive understanding of a drug candidate's physicochemical properties is fundamental to its development. These parameters influence its solubility, absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation possibilities.

Property	Data	Source(s)
CAS Number	63469-19-2	[2]
Molecular Formula	C ₂₅ H ₂₃ N ₅ O ₆ S	[3]
Molecular Weight	521.55 g/mol	[2]
Appearance	White to off-white crystalline powder	
Solubility	Soluble in DMSO. Very soluble in water.	[4]
Melting Point	Not explicitly found for Apalcillin sodium. Ampicillin sodium has a melting point of 215 °C (with decomposition).	[5][6]
Storage	Store at 2–8°C, protected from light and moisture.	[7]

Note on Data Gaps: While the CAS number and molecular formula for Apalcillin are well-established, specific, publicly available data on its melting point and comprehensive solubility profile in various solvents remain limited. The provided melting point for Ampicillin sodium serves as a reference point for a closely related compound. The experimental protocols outlined in Section 3 provide the means to empirically determine these values for **Apalcillin sodium**.

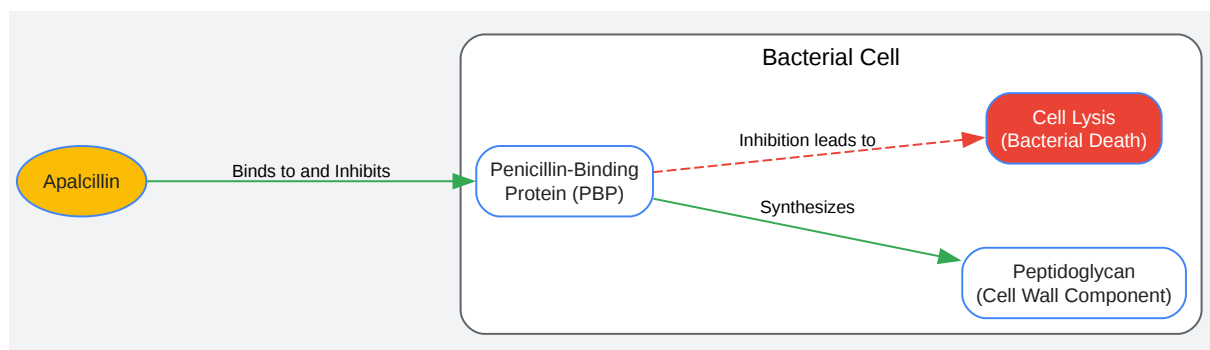
Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis

Apalcillin, like other β -lactam antibiotics, exerts its bactericidal effect by disrupting the synthesis of the bacterial cell wall. This process is critical for maintaining the structural integrity of the bacterium, protecting it from osmotic stress.

The primary molecular targets of Apalcillin are Penicillin-Binding Proteins (PBPs). These are bacterial enzymes essential for the final steps of peptidoglycan synthesis. Peptidoglycan is a crucial polymer that forms the mesh-like structure of the bacterial cell wall.

The mechanism unfolds as follows:

- **Binding to PBPs:** Apalcillin's β -lactam ring mimics the D-Ala-D-Ala moiety of the natural peptidoglycan substrate. This structural similarity allows it to bind to the active site of PBPs. [3][8]
- **Inhibition of Transpeptidation:** This binding leads to the acylation of a serine residue within the PBP active site, forming a stable, inactive covalent adduct. This effectively inhibits the transpeptidase activity of the PBP.[3]
- **Weakened Cell Wall and Lysis:** The inhibition of peptidoglycan cross-linking weakens the bacterial cell wall. As the bacterium continues to grow and divide, the compromised cell wall cannot withstand the internal osmotic pressure, leading to cell lysis and death.[8]



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Caption: Mechanism of Apalcillin action on bacterial cell wall synthesis.

Experimental Protocols for Physicochemical Characterization

To address the data gaps and to provide a framework for quality control and further research, the following are standard protocols for determining key physicochemical properties of **Apalcillin sodium**.

Determination of Melting Point

Rationale: The melting point is a crucial indicator of a compound's purity. A sharp and defined melting range is characteristic of a pure substance.

Methodology:

- **Sample Preparation:** A small amount of the dried **Apalcillin sodium** powder is packed into a capillary tube.
- **Instrumentation:** A calibrated melting point apparatus is used.
- **Procedure:** The capillary tube is placed in the apparatus, and the temperature is gradually increased.
- **Observation:** The temperature at which the substance begins to melt and the temperature at which it is completely molten are recorded as the melting range. For compounds that decompose, the decomposition temperature is noted.[6]

Solubility Profile Determination

Rationale: Understanding the solubility of **Apalcillin sodium** in various solvents is essential for developing formulations and for designing in vitro and in vivo experiments.

Methodology (Shake-Flask Method):

- **Solvent Selection:** A range of solvents relevant to pharmaceutical and laboratory applications should be chosen (e.g., water, phosphate-buffered saline (PBS) at different pH values, ethanol, DMSO).
- **Equilibration:** An excess amount of **Apalcillin sodium** is added to a known volume of each solvent in a sealed flask. The flasks are then agitated at a constant temperature (e.g., 25°C) for a sufficient period (typically 24-48 hours) to reach equilibrium.
- **Sample Analysis:** After equilibration, the solutions are filtered to remove undissolved solid. The concentration of **Apalcillin sodium** in the filtrate is then determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Spectroscopic Characterization

Rationale: UV-Vis spectroscopy is used to determine the wavelength of maximum absorbance (λ_{max}), which is useful for quantitative analysis.

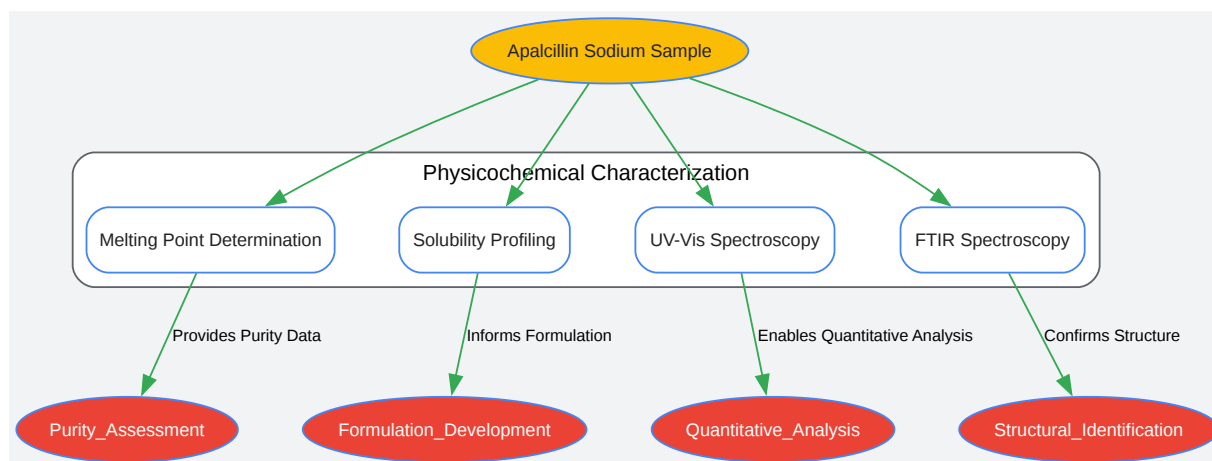
Methodology:

- **Solution Preparation:** A dilute solution of **Apalcillin sodium** is prepared in a suitable solvent (e.g., water or a buffer solution).
- **Spectral Scanning:** The solution is placed in a quartz cuvette, and the absorbance is measured over a range of wavelengths (typically 200-400 nm) using a UV-Vis spectrophotometer.[1]
- **Data Analysis:** The wavelength at which the maximum absorbance occurs is identified as the λ_{max} .

Rationale: FTIR spectroscopy provides information about the functional groups present in the molecule, serving as a molecular fingerprint for identification.

Methodology:

- **Sample Preparation:** A small amount of **Apalcillin sodium** is mixed with potassium bromide (KBr) and compressed into a thin pellet. Alternatively, the spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory.
- **Spectral Acquisition:** The sample is placed in the FTIR spectrometer, and the infrared spectrum is recorded over a specific range of wavenumbers (e.g., 4000-400 cm^{-1}).
- **Data Interpretation:** The resulting spectrum is analyzed to identify characteristic absorption bands corresponding to the functional groups in the Apalcillin molecule, such as the β -lactam carbonyl, amide carbonyls, and aromatic rings.[9]



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Caption: Workflow for the physicochemical characterization of **Apalcillin Sodium**.

Conclusion

Apalcillin sodium remains a compound of significant interest due to its potent antibacterial activity. This guide provides a foundational understanding of its physicochemical properties and mechanism of action. By employing the outlined experimental protocols, researchers can further elucidate its characteristics, paving the way for novel applications and advancements in the fight against bacterial infections.

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